N-[4-(2-aminoethoxy)phenyl]methanesulfonamide
Description
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
SUFYLBOHWWHCCB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCN |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of p-Aminophenol
A widely reported method begins with p-aminophenol as the starting material. The synthesis involves:
-
Protection of the amine : p-Aminophenol is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form tert-butyl (4-hydroxyphenyl)carbamate (20 ).
-
Hydroxyalkoxylation : The hydroxyl group undergoes alkoxylation with 1-bromo-2-chloroethane in the presence of potassium carbonate, yielding tert-butyl (4-(2-chloroethoxy)phenyl)carbamate (21 ).
-
Mesylation : Methanesulfonyl chloride is added to introduce the sulfonamide group, forming tert-butyl (4-(2-(methylsulfonamido)ethoxy)phenyl)carbamate (23 ).
-
Deprotection and reduction : The Boc group is removed using methanol hydrochloride, followed by substitution with sodium azide and reduction with hydrazine to yield the final product.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc₂O, DCM, rt | 92% |
| 2 | BrCH₂CH₂Cl, K₂CO₃ | 85% |
| 3 | MsCl, Et₃N, DCM | 78% |
| 4 | NaN₃, then NH₂NH₂ | 65% |
This route achieves an overall yield of ~39% and is notable for its regioselective functionalization.
Chlorosulfonation and Amination Strategy
Adaptation from 4-(2-Aminoethyl)benzenesulfonamide Synthesis
A patent by CN106336366A outlines a method for synthesizing structurally related sulfonamides, which can be adapted for N-[4-(2-aminoethoxy)phenyl]methanesulfonamide:
-
Chlorosulfonation : React 4-(2-hydroxyethoxy)phenylamine with chlorosulfonic acid at 5–30°C to form 4-(2-hydroxyethoxy)benzenesulfonyl chloride.
-
Amination : Treat the sulfonyl chloride with aqueous ammonia to yield 4-(2-hydroxyethoxy)benzenesulfonamide.
-
Methylation : React the sulfonamide with methyl iodide in the presence of a base (e.g., NaOH) to introduce the methyl group.
Optimization Insight :
-
Chlorosulfonic acid must be added dropwise to control exothermic reactions.
-
Yields improve with stoichiometric excess of ammonia (2.5 equiv).
N-Alkylation of Preformed Sulfonamide Intermediates
Alkylation of 4-(2-Aminoethoxy)benzenesulfonamide
A modular approach involves synthesizing 4-(2-aminoethoxy)benzenesulfonamide first, followed by N-methylation:
-
Sulfonamide formation : 4-(2-Aminoethoxy)aniline is reacted with methanesulfonyl chloride in dichloromethane using triethylamine as a base.
-
Purification : The crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.
Reaction Conditions :
-
Temperature: 0–5°C to minimize side reactions.
Catalytic Reduction of Azide Intermediates
Azide-to-Amine Conversion
In a method detailed by PMC9937538, an azide intermediate is reduced to the target amine:
-
Azide synthesis : 4-(2-Azidoethoxy)phenyl methanesulfonate is prepared via nucleophilic substitution of a mesyl precursor with sodium azide.
-
Staudinger reduction : The azide is reduced using triphenylphosphine (PPh₃) in THF/water, yielding the primary amine.
Advantages :
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Hydroxyalkoxylation | Protection, alkoxylation, mesylation | 39% | >95% | Moderate |
| Chlorosulfonation | Sulfonation, amination, methylation | 45% | 90% | High |
| N-Alkylation | Sulfonamide formation, methylation | 50% | 98% | High |
| Azide reduction | Azide synthesis, Staudinger reduction | 65% | 97% | Low |
Critical Observations :
-
The hydroxyalkoxylation route offers high purity but requires multiple protection/deprotection steps.
-
Chlorosulfonation is scalable but generates corrosive byproducts (e.g., HCl).
-
N-Alkylation provides the highest yield and purity, making it preferable for industrial applications.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry : N-[4-(2-aminoethoxy)phenyl]methanesulfonamide has been investigated for its role in developing new pharmaceuticals, particularly as a scaffold for creating inhibitors targeting various enzymes and receptors. Its sulfonamide functional group is known for contributing to the pharmacological properties of many drugs, particularly those targeting enzymes like dipeptidyl peptidase IV (DPP IV) and carbonic anhydrases (CAs) .
Dipeptidyl Peptidase IV Inhibitors : Studies have highlighted the compound's potential as a DPP IV inhibitor, which is crucial in managing type 2 diabetes. Modifications to its structure can enhance its binding affinity and selectivity towards DPP IV, suggesting that derivatives of this compound may serve as effective antidiabetic agents .
Biological Research
Enzyme Inhibition Studies : The compound has been subjected to various interaction studies focusing on its inhibition capabilities against key biological targets. For instance, research indicates that this compound can effectively inhibit DPP IV, with some derivatives exhibiting nanomolar potency comparable to established inhibitors like sitagliptin .
Pharmacokinetics : The pharmacokinetic profile of derivatives of this compound has been examined in animal models, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are critical for assessing the viability of these compounds for clinical use .
Therapeutic Applications
Anti-inflammatory Properties : Given its structural similarities to other sulfonamides known for anti-inflammatory effects, this compound is being explored for potential applications in treating inflammatory diseases. Its ability to modulate biological pathways involved in inflammation could lead to novel therapeutic strategies .
Antiparasitic Activity : Some derivatives of this compound have shown promising activity against parasites responsible for diseases such as cutaneous leishmaniasis. This suggests that this compound could be further developed as a treatment option in parasitology .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is useful to compare it with related compounds within the sulfonamide class:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | Nitro group instead of aminoethoxy | Known anti-inflammatory agent (nimesulide) |
| N-[4-(2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide | Hydroxy and imidazole substitutions | Potentially broader biological activity |
| N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | Different positioning of aminoethoxy | May exhibit different pharmacological properties |
This table highlights how variations in structure can influence the biological activity and therapeutic potential of sulfonamide compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Varied N-Alkyl Substituents
The primary structural analogs of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide differ in the alkyl group attached to the sulfonamide nitrogen. Key examples include:
Key Insights :
Modifications to the Phenyl Substituent
Variations in the phenyl ring’s substituent significantly alter biological activity:
Aminoethyl vs. Aminoethoxy Groups
- N-(4-(2-Aminoethyl)phenyl)methanesulfonamide (CAS: 114365-12-7): Replaces the ether oxygen with a methylene group, reducing polarity. Molecular weight: 214.28 g/mol; used in NMDA receptor modulation studies . Shows 85% yield in synthesis via catalytic reduction .
- Explored as a metabolite in cardiovascular drug development .
Complex Substituents for Receptor Targeting
Sulfonamide Derivatives with Additional Functional Groups
- N-[4-(2-{2-(4-Methanesulfonamidophenyl)ethylamino}ethoxy)phenyl]methanesulfonamide: Dual sulfonamide groups enhance metabolic stability; used in obesity treatment patents .
- N-[4-[[4-(tert-Butyl)phenyl]thio]phenyl]-1,1,1-trifluoromethanesulfonamide (CAS: 37930-93-1):
Biological Activity
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₂₅N₃O₅S and a molecular weight of 427.54 g/mol. Its structure features a methanesulfonamide group linked to a phenyl ring substituted with a 2-aminoethoxy group, enhancing its solubility and biological activity. The structural attributes contribute significantly to its potential applications in pharmaceutical research.
This compound primarily acts by inhibiting specific enzymes through binding to their active sites. This inhibition prevents substrate binding and catalytic activity, leading to various biological effects, including:
- Anti-inflammatory effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer properties : It exhibits antiproliferative activity against several cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- A study demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.
- Anticancer Activity :
- Enzyme Interaction Studies :
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide for high yield and purity?
Answer: Synthesis optimization typically involves:
- Stepwise functionalization : Reacting 4-(2-aminoethoxy)aniline with methanesulfonyl chloride under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions .
- Purification : Employing column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Analytical monitoring : Using HPLC to track reaction progress and NMR spectroscopy to confirm intermediate structures .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the methanesulfonamide group (δ ~3.0 ppm for CH3SO2) and the 2-aminoethoxy chain (δ ~3.5–4.2 ppm for OCH2CH2NH2) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C9H14N2O3S; expected [M+H]+: 231.0804) .
- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Answer: The methanesulfonamide group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins or enzymes. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways, as observed in structurally similar sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers identify and validate biological targets of this compound?
Answer:
- Proteomic profiling : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound to tag and identify covalently modified proteins .
- Enzyme inhibition assays : Test the compound against panels of recombinant enzymes (e.g., kinases, phosphatases) to screen for activity. For example, sulfonamides often inhibit carbonic anhydrases .
- CRISPR-Cas9 knockout models : Validate target relevance by observing phenotypic changes in cells lacking the putative target protein .
Q. How can structural modifications of the 2-aminoethoxy chain influence the compound’s physicochemical properties and bioactivity?
Answer:
- Lipophilicity : Replacing the amino group with a methyl group (e.g., N-[4-(2-methoxyethoxy)phenyl]methanesulfonamide) increases logP, enhancing membrane permeability but reducing solubility .
- Hydrogen bonding : Introducing a hydroxyl group in the ethoxy chain improves water solubility but may reduce metabolic stability due to glucuronidation .
- Bioactivity : Adding a fluorine atom to the phenyl ring (as in derivatives) can enhance binding affinity to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Batch-to-batch variability : Ensure purity (>95% via HPLC) and confirm stereochemical consistency (via chiral HPLC or X-ray crystallography) .
- Assay conditions : Standardize buffer pH (e.g., physiological pH 7.4 vs. acidic lysosomal conditions) and validate cell-free vs. cell-based assays .
- Negative controls : Use structurally analogous non-reactive sulfonamides to distinguish covalent vs. non-covalent interactions .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH stability : The sulfonamide bond hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Use neutral buffers (e.g., PBS) for in vitro studies .
- Thermal stability : Store lyophilized samples at –20°C; avoid repeated freeze-thaw cycles to prevent degradation .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the aromatic ring .
Methodological Considerations
Q. What computational tools are available to predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Answer:
- SwissADME : Predicts logP (2.1), aqueous solubility (–3.2 LogS), and blood-brain barrier permeability (low) based on the compound’s structure .
- CYP450 metabolism : Use Schrödinger’s MetaSite to identify potential sites of oxidative metabolism (e.g., ethoxy chain oxidation) .
- Toxicity screening : Employ ProTox-II to estimate hepatotoxicity risk (e.g., mitochondrial dysfunction) .
Q. How can researchers mitigate off-target effects when studying this compound in cellular models?
Answer:
- Competitive binding assays : Co-treat with excess methanesulfonamide to confirm target specificity .
- Transcriptomic profiling : RNA-seq can identify unintended pathway activation (e.g., stress response genes) .
- Dose-response curves : Establish EC50/IC50 values to differentiate primary targets from low-affinity interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
